2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is introduced to protect the amine functionality during the synthesis process. The bicyclic heptane structure is then constructed through a series of cyclization reactions, often involving the use of strong bases and specific reaction conditions to ensure the correct formation of the bicyclic ring.
Industrial Production Methods
While the compound is mainly synthesized in research laboratories, industrial production methods would likely involve scaling up the synthetic routes used in the lab. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-protecting groups.
Industry: Used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing the compound to participate in various reactions without interference. The bicyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-9-ylmethoxycarbonylamino)propionic acid: Similar in structure but with a different backbone, leading to variations in reactivity and applications.
2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoic acid: Another similar compound with a longer carbon chain, affecting its physical and chemical properties.
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid is unique due to its bicyclic structure, which imparts distinct stability and reactivity compared to its linear counterparts. This uniqueness makes it valuable in specific research applications where such properties are desired .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23(11-5-6-14-12-20(14)23)24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNZAHPMQNTEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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